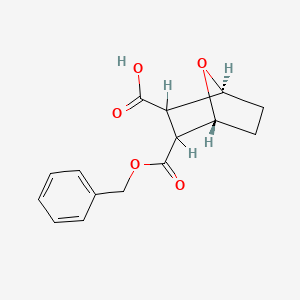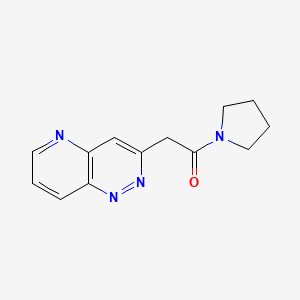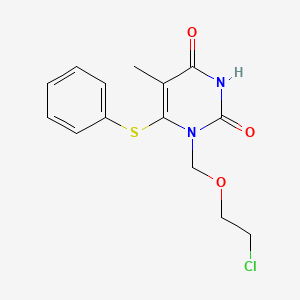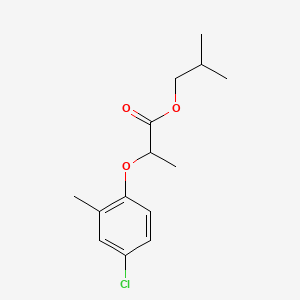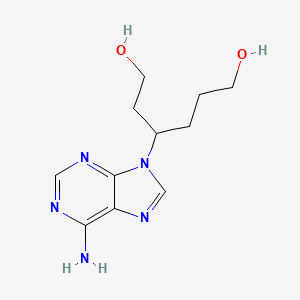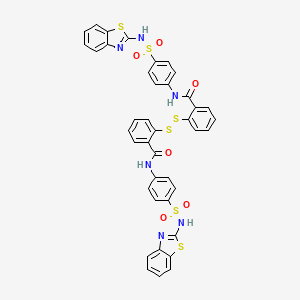![molecular formula C64H99N3O2S4 B12803015 3-(5-{5'-methyl-[2,2'-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B12803015.png)
3-(5-{5'-methyl-[2,2'-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-{5’-methyl-[2,2’-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine is a complex organic compound that belongs to the class of conjugated organic ligands This compound is characterized by its unique structure, which includes multiple thiophene rings and a pyrrolo[3,4-c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{5’-methyl-[2,2’-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine involves multiple steps, starting with the preparation of the thiophene derivatives. The key steps include:
Formation of the bithiophene core: This involves the coupling of thiophene units using palladium-catalyzed cross-coupling reactions.
Introduction of the pyrrolo[3,4-c]pyrrole core: This step involves the cyclization of the intermediate compounds to form the pyrrolo[3,4-c]pyrrole core.
Functionalization with octyldodecyl groups:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch reactors: For controlled synthesis and monitoring of reaction conditions.
Purification steps: Including recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(5-{5’-methyl-[2,2’-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives.
Scientific Research Applications
3-(5-{5’-methyl-[2,2’-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine has a wide range of scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).
Pharmaceuticals: Investigated for its potential as a drug delivery agent and in the development of new therapeutic compounds.
Biology: Studied for its interactions with biological molecules and potential use in biosensors.
Mechanism of Action
The mechanism of action of 3-(5-{5’-methyl-[2,2’-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine involves its interaction with specific molecular targets and pathways. The compound can:
Bind to specific receptors: Modulating their activity and leading to downstream effects.
Interact with enzymes: Inhibiting or activating their function.
Incorporate into materials: Enhancing their electronic properties and stability.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler thiophene derivative with similar electronic properties.
Pyrrolo[3,4-c]pyrrole derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
3-(5-{5’-methyl-[2,2’-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine stands out due to its complex structure, which combines multiple thiophene rings and a pyrrolo[3,4-c]pyrrole core. This unique structure imparts enhanced electronic properties, making it suitable for advanced applications in materials science and electronics.
Properties
Molecular Formula |
C64H99N3O2S4 |
|---|---|
Molecular Weight |
1070.8 g/mol |
IUPAC Name |
azane;1-(5-methylthiophen-2-yl)-4-[5-[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C64H96N2O2S4.H3N/c1-7-11-15-19-23-25-29-33-37-51(35-31-27-21-17-13-9-3)47-65-61(57-42-40-50(6)70-57)59-60(64(65)68)62(58-46-45-56(72-58)55-44-43-54(71-55)53-41-39-49(5)69-53)66(63(59)67)48-52(36-32-28-22-18-14-10-4)38-34-30-26-24-20-16-12-8-2;/h39-46,51-52H,7-38,47-48H2,1-6H3;1H3 |
InChI Key |
OZOXTRFJTKOBLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C)C1=O)C6=CC=C(S6)C.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]dimethanol](/img/structure/B12802936.png)

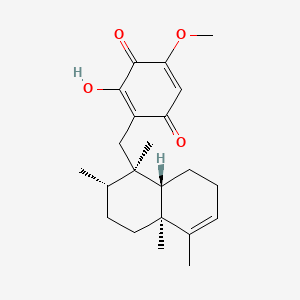
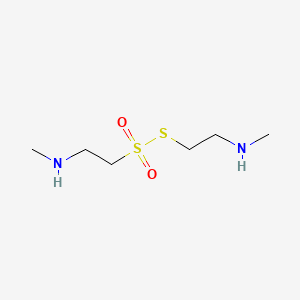


![ethyl 1-hydroxy-2-oxo-3H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B12802965.png)
